hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Description
Properties
IUPAC Name |
2,2-dioxo-6,7,8,8a-tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-7-12(10,11)4-5-2-1-3-8(5)6/h5H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVCEUCEBCGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)NC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Applications
1.1 Antitumor Activity
Research has indicated that derivatives of thiadiazine compounds exhibit significant antitumor properties. For instance, studies have shown that certain thiadiazine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. The structural modifications in these compounds can enhance their biological activity against various cancer cell lines, including HCT-116 and MCF-7 .
Case Study: Synthesis of Thiadiazine Derivatives
- A series of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine derivatives were synthesized and evaluated for their anticancer activity. These compounds demonstrated moderate cytotoxic effects against human cancer cell lines and were characterized using NMR and mass spectrometry techniques .
1.2 Antiviral Properties
Recent investigations into thiadiazine derivatives also suggest promising antiviral activity. Certain compounds have been synthesized to target viral mechanisms effectively. The structural variations in these compounds have been shown to modulate their biological properties towards antiviral efficacy .
Material Science Applications
3.1 Polymer Chemistry
The unique structural features of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione make it a candidate for use in polymer chemistry. Its ability to form cross-linked structures can be utilized in developing new materials with enhanced thermal and mechanical properties.
Case Study: Development of Cross-linked Polymers
- Research has demonstrated the potential of using thiadiazine-based monomers in creating cross-linked polymer networks that exhibit improved stability and resistance to solvents and heat. These materials could find applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares hexahydro-1H-2λ⁶-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione with three classes of analogs: 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazines , and benzopyrrolo-thiadiazine dioxides . Key differences in synthesis, stability, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Stability and Pharmacokinetics
The target compound’s trione groups likely enhance rigidity and resistance to hydrolysis compared to mono- or dioxo-thiadiazines. For example:
- 1,2,4-Triazolo-thiadiazines : Rapid hydrolysis occurs at pH < 4, limiting oral bioavailability .
Biological Activity
Hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, cytotoxicity, and other biological properties based on diverse research findings.
Chemical Structure
The compound's IUPAC name is tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide. The molecular formula is with a molecular weight of approximately 174.22 g/mol. Its structural features contribute to its biological reactivity and interaction with biological targets.
Synthesis
The synthesis of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of thioketones with hydrazines followed by cyclization processes involving various reagents to yield the desired heterocycles .
Cytotoxicity
A significant area of research focuses on the cytotoxic effects of this compound and its derivatives. In studies evaluating cytotoxic activity against cancer cell lines such as HeLa and MCF-7, certain derivatives exhibited promising results. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
The presence of specific substituents in the structure enhances lipophilicity and interaction with cellular targets, thereby increasing cytotoxic activity .
Antimicrobial Activity
Research also indicates that derivatives of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine exhibit antimicrobial properties. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods .
Antioxidant Properties
In addition to cytotoxic and antimicrobial activities, some studies have investigated the antioxidant potential of these compounds. Using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), certain derivatives demonstrated antioxidant capabilities comparable to traditional antioxidants .
Case Studies
Several case studies have highlighted the efficacy of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives in various therapeutic areas:
- Anticancer Studies : A study synthesized multiple derivatives and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the thiadiazole ring significantly influenced biological activity.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized pyrroloimidazole derivatives that share structural similarities with hexahydro compounds. The results illustrated effective bacteriostatic properties .
Q & A
Basic: What are the primary synthetic strategies for constructing the hexahydro-1H-2λ⁶-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione core structure?
The core structure is typically synthesized via cyclization or cyclocondensation reactions. Key methods include:
- Acid-catalyzed cyclization : Reacting 2-hydrazinyl-6H-1,3,4-thiadiazine derivatives with orthoesters to annulate the triazole ring .
- Cyclocondensation : Utilizing 4-amino-3-mercaptotriazoles with bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) under heteropolyacid catalysis .
- One-pot multicomponent synthesis : Combining triazole precursors with aldehydes and ethyl chloroacetate in acetic acid, enabling rapid scaffold assembly .
Advanced: How can researchers assess the configurational stability of derivatives under physiological conditions?
Configurational stability is evaluated using:
- Dynamic chromatography : Employing chiral stationary phases (e.g., Chiralcel OD-R) to monitor enantiomerization via peak plateauing in aqueous mobile phases at varying pH and temperatures .
- Stopped-flow bidimensional recycling HPLC (sf-BD-rHPLC) : Using immobilized artificial membrane (IAM) columns as reactors to detect racemization/hydrolysis products at pH 2.2–7.4 and 37.5°C .
- Temperature-controlled NMR : Tracking stereochemical integrity in deuterated solvents over time .
Basic: Which spectroscopic techniques are critical for characterizing novel derivatives?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for fused ring systems .
- GC-MS and IR : Validating molecular weight and functional groups (e.g., sulfone, carbonyl) .
- X-ray crystallography : Resolving ambiguous stereochemical assignments in crystalline derivatives .
Advanced: What methodologies resolve contradictions in pharmacokinetic profiles of structurally similar thiadiazine triones?
Contradictions are addressed via:
- Comparative microdialysis : Measuring blood-brain barrier penetration and neurotransmitter modulation (e.g., acetylcholine/serotonin) in animal models .
- In vitro hepatic metabolism assays : Using CYP450 isoforms to identify labile metabolites and quantify stability .
- Pharmacokinetic modeling : Correlating substituent effects (e.g., cyclopropyl vs. ethyl groups) with bioavailability and half-life .
Basic: How can in vitro cytotoxicity assays be designed to evaluate safety profiles?
Key steps include:
- Dose-ranging studies : Testing at 20–80 mg/kg in guinea pigs to identify non-specific organ stress (e.g., endothelial dysfunction) via histopathology .
- Cell viability assays : Using MTT/WST-1 on hepatic (HepG2) and renal (HEK293) cell lines to establish IC₅₀ values .
- Apoptosis markers : Quantifying caspase-3/7 activation in treated vs. control cells .
Advanced: What computational approaches predict binding affinity to neurological targets like AMPA receptors?
Approaches include:
- Molecular docking : Simulating interactions with GluA2 ligand-binding domains using AutoDock Vina .
- Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- Free-energy perturbation (FEP) : Calculating ΔΔG values for substituent modifications (e.g., halogenation) .
Basic: What are key considerations for designing analogues to enhance solubility without compromising bioactivity?
Strategies include:
- Polar substituents : Introducing hydroxyl or methoxy groups at non-critical positions .
- Prodrug approaches : Masking hydrophobic moieties with ester/amide prodrugs cleaved in vivo .
- Co-crystallization : Screening with cyclodextrins or PEG-based excipients to improve aqueous solubility .
Advanced: How do structural variations in the thiadiazine ring influence antimicrobial efficacy?
Structure-activity relationship (SAR) studies reveal:
- Halogenation : 6-Chloro substituents enhance potency against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .
- Alkyl chain length : Cyclopropyl groups at position 4 increase metabolic stability compared to ethyl chains .
- Triazole fusion : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine hybrids show broad-spectrum activity via topoisomerase II inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
